molecular formula C10H9NO3 B3057737 Methyl 7-hydroxy-1H-indole-2-carboxylate CAS No. 84638-72-2

Methyl 7-hydroxy-1H-indole-2-carboxylate

Cat. No. B3057737
CAS RN: 84638-72-2
M. Wt: 191.18 g/mol
InChI Key: VQTQDVYIDANALW-UHFFFAOYSA-N
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Description

  • IUPAC Standard InChI : KGWPHCDTOLQQEP-UHFFFAOYSA-N

Synthesis Analysis

The synthesis of indole derivatives, including Methyl 7-hydroxy-1H-indole-2-carboxylate , has attracted significant attention due to their biological relevance. Various methods exist for constructing indoles, and one notable approach is the Fischer indole synthesis . For instance, the optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in MeOH, yielding the corresponding tricyclic indole .


Molecular Structure Analysis

The molecular structure of Methyl 7-hydroxy-1H-indole-2-carboxylate consists of an indole ring system with a methyl group at position 7 and a carboxylate group at position 2. The indole moiety is a significant heterocyclic system found in natural products and drugs .


Physical And Chemical Properties Analysis

  • Melting Range : Approximately 46°C to 50°C .
  • Spectral Data : Infrared (IR) analysis confirms its identity .

Scientific Research Applications

Synthesis and Manufacturing

Methyl 7-hydroxy-1H-indole-2-carboxylate and related compounds have been a focus in synthetic chemistry for their potential in manufacturing and synthesis. For instance, Huang et al. (2010) detailed the manufacturing synthesis of a similar compound, 5-hydroxy-2-methyl-1H-indole, discussing various synthetic methods and their results, highlighting the feasibility of large-scale manufacturing of such compounds (Huang et al., 2010). Additionally, a study by Ma et al. (2014) on the gram-scale synthesis of related carbazole alkaloids further emphasizes the importance of these compounds in synthetic organic chemistry (Ma et al., 2014).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of Methyl 7-hydroxy-1H-indole-2-carboxylate have shown potential. Zhao et al. (2006) reported on the synthesis and anti-hepatitis B virus activities of several ethyl 5-hydroxyindole-3-carboxylates, indicating significant potential for these compounds in antiviral therapies (Zhao et al., 2006). Another study by Ivashchenko et al. (2014) synthesized various derivatives of ethyl 5-hydroxy-1H-indole-3-carboxylates, evaluating their antiviral activity against viruses like influenza and hepatitis C (Ivashchenko et al., 2014).

Conformational Studies in Peptides

Methyl 7-hydroxy-1H-indole-2-carboxylate and its analogs are also used in the study of peptide conformations. Horwell et al. (1994) designed and synthesized novel 3,4-fused tryptophan analogues, including derivatives of Methyl 7-hydroxy-1H-indole-2-carboxylate, for use in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Cancer Research

There's also an interest in exploring the potential of these compounds in cancer research. A study by Granchi et al. (2013) compared N-hydroxyindole-2-carboxylates (NHI) and malonic derivatives (Mal) as LDH-A inhibitors, which are relevant in cancer therapy. Among the compounds tested, a derivative of methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate showed promising anti-glycolytic properties against cancer cells (Granchi et al., 2013).

properties

IUPAC Name

methyl 7-hydroxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-5-6-3-2-4-8(12)9(6)11-7/h2-5,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTQDVYIDANALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517861
Record name Methyl 7-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-hydroxy-1H-indole-2-carboxylate

CAS RN

84638-72-2
Record name Methyl 7-hydroxy-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84638-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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